![molecular formula C16H14ClNO B5885705 3-chloro-N-(2-cyclopropylphenyl)benzamide](/img/structure/B5885705.png)
3-chloro-N-(2-cyclopropylphenyl)benzamide
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Overview
Description
3-chloro-N-(2-cyclopropylphenyl)benzamide: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the third position of the benzamide ring and a cyclopropylphenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-cyclopropylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzoic acid and 2-cyclopropylaniline.
Amide Formation: The key step in the synthesis is the formation of the amide bond. This can be achieved through a coupling reaction between 3-chlorobenzoic acid and 2-cyclopropylaniline using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring that the reaction conditions are optimized for large-scale production.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance the efficiency and yield of the synthesis process.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-cyclopropylphenyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, leading to the formation of different oxidation states or reduced forms.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while hydrolysis will produce the corresponding carboxylic acid and amine.
Scientific Research Applications
3-chloro-N-(2-cyclopropylphenyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-cyclopropylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: It may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.
Inhibition or Activation: Depending on the target, the compound may act as an inhibitor or activator, affecting various biochemical pathways.
Cellular Effects: The interaction with molecular targets can lead to changes in cellular processes, such as cell proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(2-phenylphenyl)benzamide: Similar structure but lacks the cyclopropyl group.
3-chloro-N-(2-cyclopropylphenyl)acetamide: Similar structure but has an acetamide group instead of a benzamide group.
3-chloro-N-(2-cyclopropylphenyl)propionamide: Similar structure but has a propionamide group instead of a benzamide group.
Uniqueness
3-chloro-N-(2-cyclopropylphenyl)benzamide is unique due to the presence of both the chloro group and the cyclopropylphenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-chloro-N-(2-cyclopropylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-13-5-3-4-12(10-13)16(19)18-15-7-2-1-6-14(15)11-8-9-11/h1-7,10-11H,8-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYRIZXHTSVOFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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